

Tetra-(amido-PEG10-azide) molecular weight

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Compound of Interest

Compound Name: Tetra-(amido-PEG10-azide)

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An In-depth Technical Guide to **Tetra-(amido-PEG10-azide)** for Advanced Drug Delivery and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Tetra-(amido-PEG10-azide)**, a tetra-functional polyethylene glycol (PEG) derivative, highlighting its chemical properties, molecular weight, and significant applications in the fields of drug delivery, bioconjugation, and materials science. This document details experimental protocols and presents visual workflows to facilitate its use in research and development.

Core Molecule Specifications

Tetra-(amido-PEG10-azide) is a branched PEG linker featuring a central core from which four PEG10 arms extend, each terminating in a reactive azide (-N₃) group. This multivalent structure allows for the simultaneous attachment of multiple molecules, making it an invaluable tool for creating complex bioconjugates, hydrogels, and functionalized nanoparticles.

Quantitative Data Summary

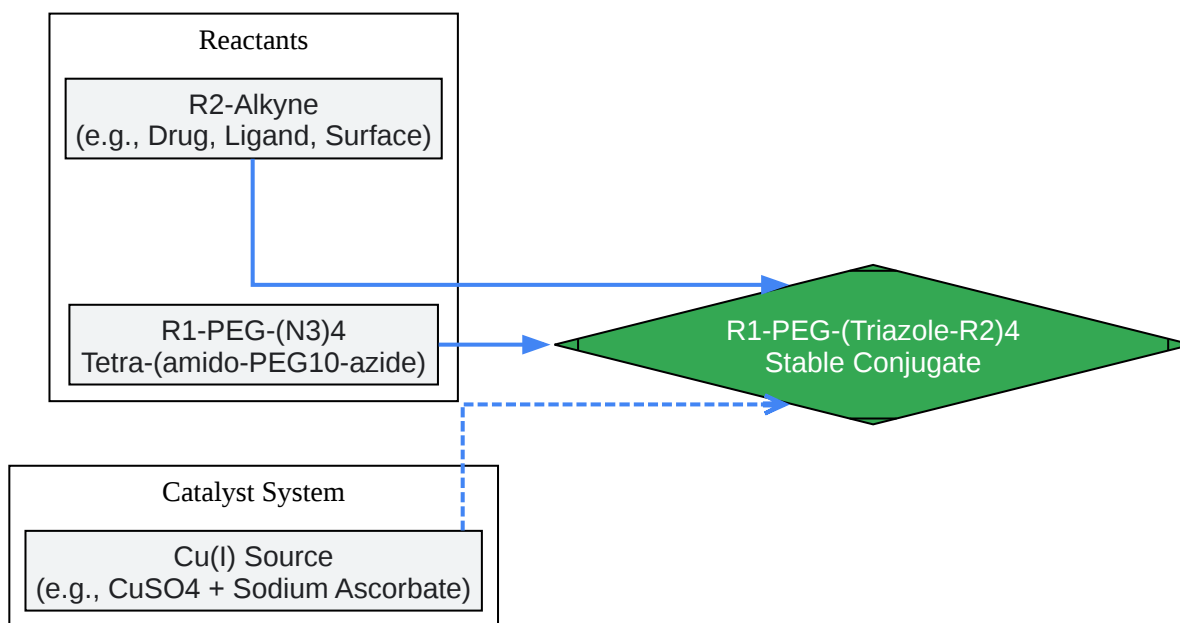
The key quantitative data for **Tetra-(amido-PEG10-azide)** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight (MW)	~2458.9 g/mol	[1]
Molecular Formula	C ₁₀₅ H ₂₀₄ N ₁₆ O ₄₈	[1]
Purity	Typically ≥95% or ≥97%	[1]
CAS Number	2375600-75-0	[1]
Storage Conditions	-20°C, protected from moisture	[1]

Principle of Reactivity: Azide-Alkyne Click Chemistry

The utility of **Tetra-(amido-PEG10-azide)** is primarily derived from its terminal azide groups, which are key components in "click chemistry." Specifically, the azide groups readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with alkyne-functionalized molecules. These reactions are highly efficient, specific, and biocompatible, proceeding under mild conditions to form stable triazole linkages.

The general scheme for a CuAAC reaction is depicted below.



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Key Applications and Experimental Protocols

The tetra-functional nature of this PEG linker lends itself to several advanced applications. Below are detailed, representative protocols for its primary uses.

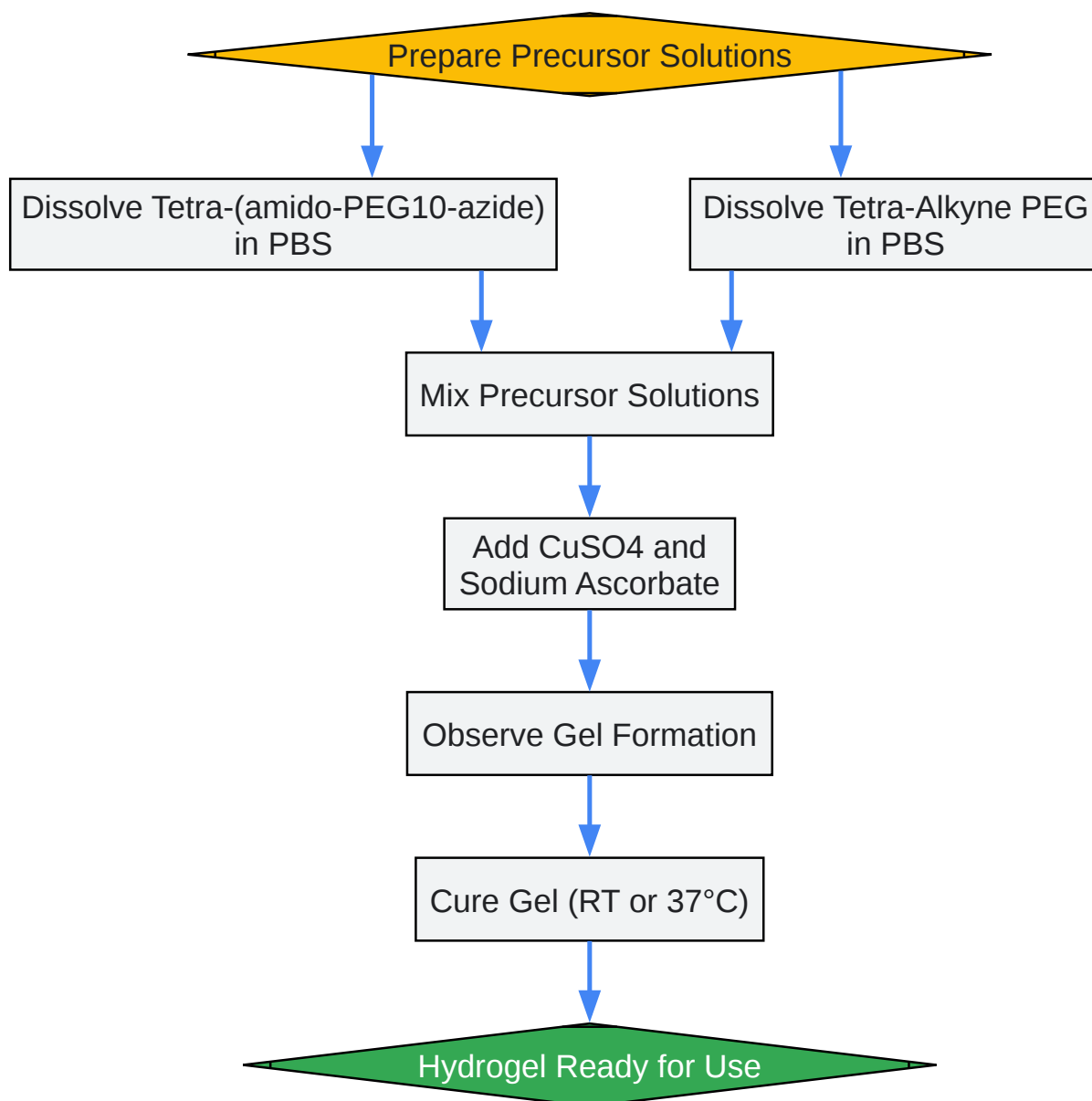
Hydrogel Formation for Drug Delivery

Tetra-arm PEG derivatives are extensively used to form hydrogels with well-defined network structures. By reacting **Tetra-(amido-PEG10-azide)** with a complementary tetra-alkyne functionalized molecule, a crosslinked hydrogel network can be formed. These hydrogels can serve as scaffolds for tissue engineering or as depots for the sustained release of therapeutic agents.^{[1][2][3]}

Experimental Protocol: Hydrogel Formation via Click Chemistry

This protocol describes the formation of a Tetra-PEG hydrogel by mixing two tetra-arm PEG precursors.

- Preparation of Precursor Solutions:
 - Prepare a solution of **Tetra-(amido-PEG10-azide)** in a biocompatible buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at the desired concentration (e.g., 5-10% w/v).
 - Prepare a solution of a tetra-alkyne crosslinker (e.g., Tetra-PEG-Alkyne) of a similar molecular weight in the same buffer at an equimolar concentration to the azide groups.
- Preparation of Catalyst Solution:
 - Prepare a stock solution of copper(II) sulfate (CuSO_4) in water (e.g., 100 mM).
 - Prepare a fresh stock solution of sodium ascorbate in water (e.g., 200 mM). Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ.
- Gelation Procedure:
 - In a suitable vessel, mix equal volumes of the **Tetra-(amido-PEG10-azide)** and tetra-alkyne precursor solutions.
 - To initiate the crosslinking reaction, add the CuSO_4 solution to the polymer mixture (final concentration typically 1-5 mM).
 - Immediately add the sodium ascorbate solution (final concentration typically 5-10 times the copper concentration).
 - Gently vortex or pipette the mixture to ensure homogeneity. The gelation process should begin within minutes.
 - Allow the gel to cure at room temperature or 37°C for several hours to ensure complete reaction.



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Caption: Experimental Workflow for Tetra-PEG Hydrogel Formation.

Synthesis of Multivalent Bioconjugates (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. PEG linkers are crucial in PROTAC design to connect the protein-of-interest (POI) ligand and the E3 ligase ligand. A tetra-functional linker like **Tetra-**

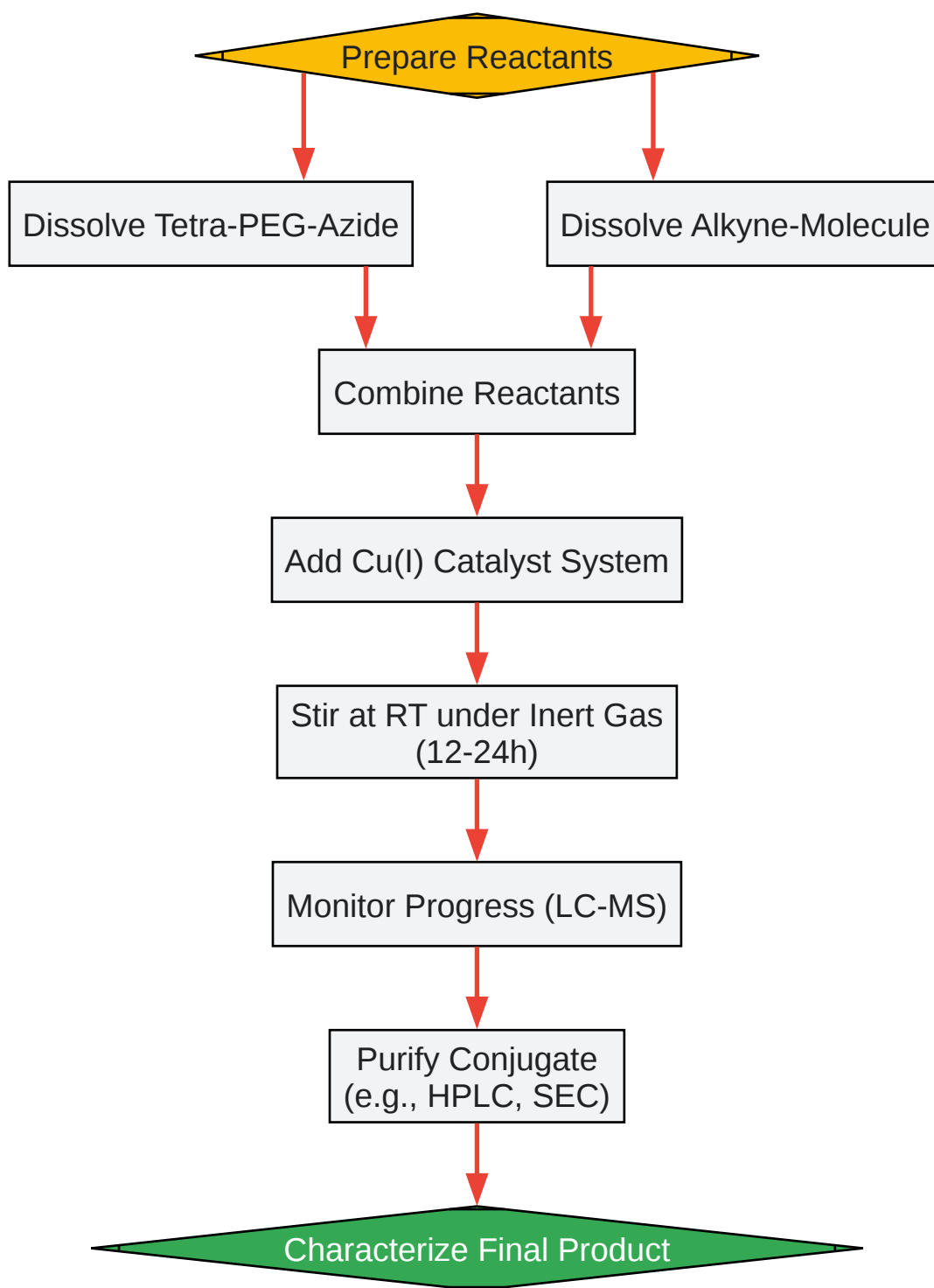
(amido-PEG10-azide) can be used to create multivalent PROTACs or to attach multiple copies of a targeting or solubility-enhancing moiety.

Experimental Protocol: Synthesis of a Multivalent Conjugate

This protocol outlines a general strategy for conjugating an alkyne-functionalized small molecule (e.g., a targeting ligand or drug) to **Tetra-(amido-PEG10-azide)**.

- Reactant Preparation:
 - Dissolve **Tetra-(amido-PEG10-azide)** in a suitable solvent such as a mixture of water and t-butanol or DMSO.
 - Dissolve the alkyne-functionalized molecule (4.5 molar equivalents to ensure complete reaction) in the same solvent system.
- Catalyst Preparation:
 - Prepare a stock solution of a copper(I) source, such as copper(I) bromide (CuBr) or freshly prepared from CuSO₄ and sodium ascorbate as described in the hydrogel protocol.
 - If using a ligand to stabilize the copper catalyst (e.g., TBTA or THPTA), pre-mix it with the copper source.
- Conjugation Reaction:
 - Combine the solutions of **Tetra-(amido-PEG10-azide)** and the alkyne-functionalized molecule.
 - Add the copper catalyst system to the reaction mixture.
 - Stir the reaction at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.
 - Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or NMR.
- Purification:

- Upon completion, remove the copper catalyst by passing the solution through a copper-chelating resin or by precipitation.
- Purify the final multivalent conjugate using techniques such as dialysis (if the conjugate is large enough), size-exclusion chromatography (SEC), or preparative HPLC to remove excess reagents and byproducts.



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Caption: Logical Flow for Multivalent Conjugate Synthesis.

Surface Modification of Nanoparticles

PEGylation is a common strategy to improve the biocompatibility and circulation time of nanoparticles. **Tetra-(amido-PEG10-azide)** can be used to functionalize nanoparticles that have been pre-modified with alkyne groups, creating a hydrophilic shell with multiple azide termini for further "click" reactions.

Experimental Protocol: Nanoparticle Surface Functionalization

This protocol assumes the starting material is a nanoparticle (e.g., silica or iron oxide) with a surface functionalized with alkyne groups.

- Nanoparticle Dispersion:
 - Disperse the alkyne-functionalized nanoparticles in a suitable solvent (e.g., ethanol, DMF, or a buffered aqueous solution) via sonication to ensure a homogenous suspension.
- Reagent Preparation:
 - Dissolve an excess of **Tetra-(amido-PEG10-azide)** in the same solvent. The excess will help drive the reaction to completion on the nanoparticle surface.
- Conjugation Reaction:
 - Add the **Tetra-(amido-PEG10-azide)** solution to the nanoparticle dispersion.
 - Add the Cu(I) catalyst system (e.g., CuSO₄ and sodium ascorbate).
 - Allow the reaction to proceed at room temperature with stirring for 24 hours.
- Purification of Nanoparticles:
 - Isolate the functionalized nanoparticles from the reaction mixture by repeated cycles of centrifugation and redispersion in a fresh solvent. This process will remove unreacted PEG linker and catalyst components.
 - Alternatively, dialysis can be used for purification if the nanoparticles are colloidally stable.
 - The resulting nanoparticles will have a PEGylated surface with terminal azide groups available for subsequent conjugation steps.

Conclusion

Tetra-(amido-PEG10-azide) is a versatile and powerful reagent for researchers in drug development and materials science. Its tetra-functional structure, combined with the efficiency and specificity of azide-alkyne click chemistry, enables the straightforward construction of complex, well-defined architectures such as hydrogels, multivalent bioconjugates, and functionalized nanoparticles. The protocols and data presented in this guide offer a solid foundation for the successful application of this molecule in advanced research endeavors.

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